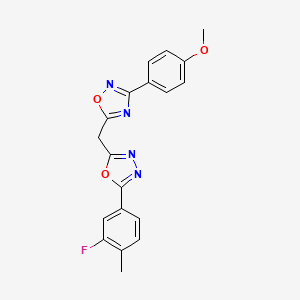
5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15FN4O3 and its molecular weight is 366.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance, compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have been tested for their antimicrobial activity against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016). Furthermore, other studies have synthesized and characterized novel oxadiazoles for their antibacterial activity, demonstrating significant effectiveness against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Antitubercular and Antibacterial Properties
Oxadiazole derivatives have also been evaluated for their antitubercular and antibacterial activities. For example, certain isoxazole clubbed 1,3,4-oxadiazole derivatives showed good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, and some were found to be effective antitubercular agents against M. tuberculosis (Shingare et al., 2018).
Nematocidal Activity
Research has been conducted on the nematocidal activities of novel 1,2,4-oxadiazole derivatives. Some compounds have shown promising nematocidal activity against specific nematodes, making them potential leads for developing nematicides (Liu, Wang, Zhou, & Gan, 2022).
Anti-inflammatory and Analgesic Effects
Oxadiazole derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. Certain compounds within this class were found to have significant activity in these areas (Ramaprasad, Kalluraya, Kumar, & Mallya, 2013).
Cytotoxicity Testing
These derivatives have also been subjected to cytotoxicity testing. The synthesis of new oxadiazole derivatives has led to the discovery of compounds with varying degrees of cytotoxicity against different cancer cell lines (Nguyen Tien et al., 2018).
Herbicidal Activity
Oxadiazole compounds have been synthesized for their potential herbicidal activity. Certain derivatives have demonstrated a moderate to high level of activity against various weeds, offering insights into new avenues for herbicide development (Tajik & Dadras, 2011).
Luminescence and Absorption Studies
These compounds have been studied for their luminescent properties, which could have potential applications in the development of optical materials and sensors (Mikhailov et al., 2016).
properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c1-11-3-4-13(9-15(11)20)19-23-22-17(26-19)10-16-21-18(24-27-16)12-5-7-14(25-2)8-6-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHNFXVGZSVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)
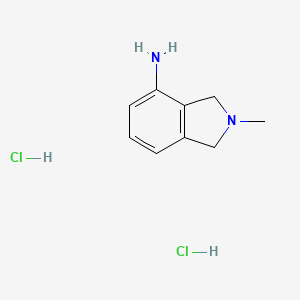
![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)
![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2511665.png)
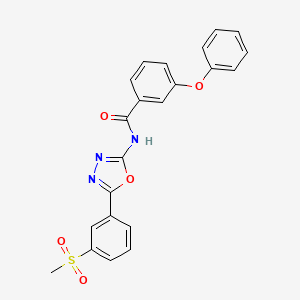

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2511671.png)
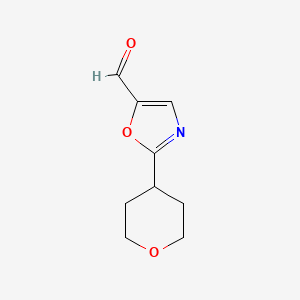
![1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511674.png)
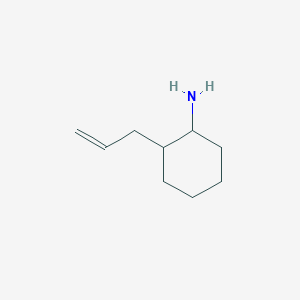
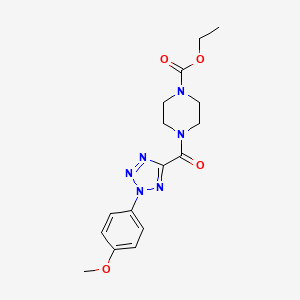
![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)
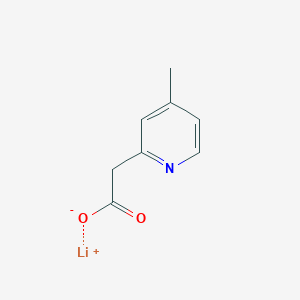
![2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2511681.png)